3-(4-Aminophenoxy)benzonitrile
Overview
Description
“3-(4-Aminophenoxy)benzonitrile” is a chemical compound with the molecular weight of 210.24 . It is used in the synthesis of various polyimides .
Molecular Structure Analysis
The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to 3-(4-Aminophenoxy)benzonitrile, was studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
The polymerization process of 4-(3-aminophenyl)benzonitrile was tracked by a multi-purpose method, and ammonia gas was detected during the cross-linking processing for the first time .Physical And Chemical Properties Analysis
The physical form of 3-(4-Aminophenoxy)benzonitrile is a powder . It has a melting point of 84-88 degrees Celsius . The polyimides prepared from 2,6-bis(4-aminophenoxy)benzonitrile exhibited excellent solubility in NMP, DMF, DMAc, DMSO, THF, and CHCl3 .Scientific Research Applications
Material Science: Polymer Film Curing
3-(4-Aminophenoxy)benzonitrile: is utilized in the curing process of polymer films. Spectroscopic ellipsometry has been employed to study the imidization of films made from this compound, revealing that significant film imidization occurs at temperatures above 200°C . This compound is part of a class of materials that retain a high degree of their room temperature polarization even at elevated temperatures, making them suitable for high-temperature applications .
Pharmaceuticals: Molecular Docking Studies
In pharmaceutical research, 3-(4-Aminophenoxy)benzonitrile has been studied for its interaction with biological targets. Molecular docking studies have been performed to explore the interaction between this compound and the Influenza endonuclease inhibitor, which could lead to the development of new antiviral drugs .
Chemical Synthesis: Intermediate for Aromatic Compounds
This compound serves as an intermediate in the synthesis of various aromatic compounds. It has been used in the green synthesis of benzonitrile derivatives, which are key intermediates for producing a range of chemicals including benzoic acid, benzylamine, and benzamide .
Chromatography: Analytical Standard
3-(4-Aminophenoxy)benzonitrile: can be used as an analytical standard in chromatographic methods. Its well-defined molecular structure and stability under various conditions make it suitable for use in establishing chromatographic baselines and calibrations .
Analytical Research: Vibrational Spectroscopy
The compound’s molecular structure has been characterized using Density Functional Theory (DFT), supported by experimental analysis of vibrational modes through spectroscopy. This makes it valuable in analytical research for understanding molecular vibrations and interactions .
Life Science: NMR and LC-MS Studies
In life sciences, 3-(4-Aminophenoxy)benzonitrile is used in Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) studies to understand the behavior of organic molecules and their interactions with biological systems .
properties
IUPAC Name |
3-(4-aminophenoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAKQBRLRUIQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306403 | |
Record name | 3-(4-Aminophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenoxy)benzonitrile | |
CAS RN |
305801-18-7 | |
Record name | 3-(4-Aminophenoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305801-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Aminophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.